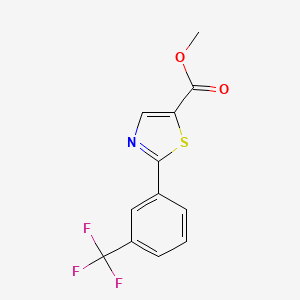

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO2S/c1-18-11(17)9-6-16-10(19-9)7-3-2-4-8(5-7)12(13,14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYFAAZMGGUQWKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(S1)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677306 | |

| Record name | Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1018975-69-3 | |

| Record name | Methyl 2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Introduction

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. The presence of the trifluoromethyl group often enhances metabolic stability and binding affinity of molecules to their biological targets, making this moiety a valuable component in drug design. This technical guide provides a comprehensive overview of a robust and well-established synthetic pathway for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters. The primary synthetic strategy discussed herein is the Hantzsch thiazole synthesis, a classic and reliable method for the construction of the thiazole ring.

Overall Synthetic Strategy: The Hantzsch Thiazole Synthesis

The synthesis of this compound is most effectively achieved through a convergent synthesis strategy culminating in the Hantzsch thiazole synthesis. This approach involves the condensation of two key precursors: 3-(trifluoromethyl)benzothioamide and methyl 2-bromo-3-oxopropanoate (methyl bromopyruvate). The overall workflow can be visualized as a two-stage process: the independent synthesis of the precursors followed by their condensation to form the target thiazole.

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursors

The success of the final condensation reaction is highly dependent on the purity and availability of the starting materials. The following sections detail the laboratory-scale synthesis of the two key precursors.

Synthesis of 3-(Trifluoromethyl)benzothioamide

The conversion of an amide to a thioamide is a crucial transformation in this synthetic pathway. Lawesson's reagent is a highly effective and widely used reagent for this purpose.[1][2] The synthesis begins with the commercially available 3-(trifluoromethyl)benzamide.

Reaction Scheme:

3-(Trifluoromethyl)benzamide + Lawesson's Reagent → 3-(Trifluoromethyl)benzothioamide

Experimental Protocol:

-

To a solution of 3-(trifluoromethyl)benzamide (1.0 eq) in anhydrous toluene, Lawesson's reagent (0.5 eq) is added portion-wise at room temperature under a nitrogen atmosphere.

-

The reaction mixture is then heated to reflux (approximately 110 °C) and stirred for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The crude residue is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-(trifluoromethyl)benzothioamide as a solid.

Causality of Experimental Choices:

-

Anhydrous Toluene: Toluene is a suitable high-boiling, non-polar solvent for this reaction, allowing for the necessary reflux temperature. The use of an anhydrous solvent is critical as Lawesson's reagent can be hydrolyzed by water, which would reduce its efficacy.

-

Lawesson's Reagent: This reagent is preferred for thionation due to its high reactivity and generally clean conversions of amides to thioamides.[3]

-

Reflux Conditions: The elevated temperature is necessary to overcome the activation energy of the thionation reaction.

-

Column Chromatography: This purification method is effective in separating the desired thioamide from the phosphorus-containing byproducts of Lawesson's reagent.[4]

Synthesis of Methyl 2-bromo-3-oxopropanoate (Methyl Bromopyruvate)

Methyl bromopyruvate is a key α-halo ketoester for the Hantzsch synthesis. While commercially available, its synthesis from methyl pyruvate is a straightforward bromination reaction.

Reaction Scheme:

Methyl pyruvate + Br₂ → Methyl 2-bromo-3-oxopropanoate + HBr

Experimental Protocol:

-

Methyl pyruvate (1.0 eq) is dissolved in a suitable solvent such as diethyl ether or dichloromethane in a flask equipped with a dropping funnel and a gas outlet to vent HBr.

-

The solution is cooled in an ice bath, and bromine (1.0 eq) is added dropwise with stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred until the red color of the bromine disappears.

-

The reaction mixture is then washed with a saturated aqueous solution of sodium bicarbonate to neutralize the HBr, followed by washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude methyl 2-bromo-3-oxopropanoate. Further purification can be achieved by vacuum distillation.[5]

Causality of Experimental Choices:

-

Bromine: Bromine is the standard reagent for the α-bromination of ketones and ketoesters.

-

Ice Bath: The initial cooling is to control the exothermicity of the bromination reaction.

-

Sodium Bicarbonate Wash: This step is crucial to remove the acidic byproduct, hydrogen bromide, which can promote side reactions and decomposition of the product.

Core Synthesis: Hantzsch Thiazole Cyclization

The final step in the synthesis is the Hantzsch cyclization, which brings together the two prepared precursors to form the desired thiazole ring.[6]

Reaction Scheme:

3-(Trifluoromethyl)benzothioamide + Methyl 2-bromo-3-oxopropanoate → this compound

Experimental Protocol:

-

3-(Trifluoromethyl)benzothioamide (1.0 eq) and methyl 2-bromo-3-oxopropanoate (1.0 eq) are dissolved in a suitable solvent such as ethanol or acetonitrile.

-

The reaction mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Causality of Experimental Choices:

-

Ethanol/Acetonitrile: These polar protic and aprotic solvents, respectively, are commonly used for Hantzsch thiazole synthesis as they effectively dissolve the reactants and facilitate the reaction.

-

Reflux Conditions: The elevated temperature promotes the condensation and cyclization steps of the reaction.

-

Recrystallization: This is often an effective method for purifying the final product, which is typically a crystalline solid.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established mechanism involving nucleophilic attack, cyclization, and dehydration.

Caption: Reaction mechanism of the Hantzsch thiazole synthesis.

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thioamide onto the α-carbon of the methyl 2-bromo-3-oxopropanoate, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the ketone carbonyl group. The resulting intermediate then undergoes dehydration to form the aromatic thiazole ring.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. These are representative yields and may vary depending on the specific reaction conditions and scale.

| Step | Reactants | Product | Typical Yield (%) |

| 1. Thionation | 3-(Trifluoromethyl)benzamide, Lawesson's Reagent | 3-(Trifluoromethyl)benzothioamide | 85-95 |

| 2. Bromination | Methyl pyruvate, Bromine | Methyl 2-bromo-3-oxopropanoate | 60-75[5] |

| 3. Hantzsch Cyclization | 3-(Trifluoromethyl)benzothioamide, Methyl 2-bromo-3-oxopropanoate | This compound | 70-85 |

Conclusion

This technical guide has outlined a reliable and efficient synthetic pathway for this compound based on the Hantzsch thiazole synthesis. By providing detailed experimental protocols and explaining the rationale behind the chosen conditions, this document serves as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development. The successful synthesis of this important scaffold opens up avenues for the development of novel therapeutic and agrochemical agents.

References

- WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents. (n.d.).

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. (2021). Molecules, 26(22), 6985. [Link]

-

Thiazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thioamide synthesis by thionation - Organic Chemistry Portal. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2017). Molecules, 22(10), 1647. [Link]

-

Transformation of Amides to Thioamides Using an Efficient and Novel Thiating Reagent. (2018). ChemistrySelect, 3(44), 12503-12507. [Link]

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (2024). Bio-enviromental and Plant Sciences, 13(2), 70-84. [Link]

-

Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate polymorphs. (2024). RSC Mechanochemistry, 1, 1-10. [Link]

-

Hantzsch thiazole synthesis - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]

-

Pyruvic acid, methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

- CN103804177A - Production process for synthesizing bromopyruvate - Google Patents. (n.d.).

-

One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (2019). Journal of Heterocyclic Chemistry, 56(8), 2261-2268. [Link]

-

Hantzsch Thiazole Synthesis - Chem Help Asap. (n.d.). Retrieved January 23, 2026, from [Link]

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

Metal–organic layer delivers 3-bromopyruvate to mitochondria for metabolic regulation and cancer radio-immunotherapy. (2025). Chemical Science, 16(1), 1-10. [Link]

-

Trace Level Arsenic Quantification through Methyl Red Bromination. (2012). Journal of the Brazilian Chemical Society, 23(8), 1466-1473. [Link]

- JP2688657B2 - Method for bromination of methyl group bonded to aromatic nucleus - Google Patents. (n.d.).

-

is added in portions until the red color disappears but reappears on stirring of the viscous mass. This process is continued until the mixture remains colorless. Water (approximately 200 ml.) is added, and the - Organic Syntheses Procedure. (n.d.). Retrieved January 23, 2026, from [Link]

-

Methyl Bromopyruvate: A Versatile Intermediate in Chemical Synthesis. (n.d.). Retrieved January 23, 2026, from [Link]

- CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents. (n.d.).

-

Catalyst-Free Synthesis of Polysubstituted 5-Acylamino-1,3-Thiazoles via Hantzsch Cyclization of α-Chloroglycinates - PMC. (n.d.). Retrieved January 23, 2026, from [Link]

-

(PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. (n.d.). Retrieved January 23, 2026, from [Link]

-

Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]

-

Thioamide synthesis by thionation. (n.d.). Retrieved January 23, 2026, from [Link]

-

synthesis of thiazoles - YouTube. (2019, January 19). Retrieved January 23, 2026, from [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2000026177A1 - Synthesis of ethyl bromopyruvate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Liquid-assisted mechanochemical synthesis of thioamide building blocks with the Lawesson reagent: ex situ monitoring and detection of intermediate pol ... - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00013G [pubs.rsc.org]

- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Thiazole Scaffold - A Cornerstone of Modern Medicinal Chemistry

The thiazole ring system is a privileged scaffold in drug discovery, forming the core of numerous biologically active compounds.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a versatile building block for designing novel therapeutics across a wide range of disease areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3] This guide delves into the potential biological activity of a specific, yet under-explored derivative: Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate . While direct experimental data for this compound is limited in the public domain, this document will synthesize insights from structurally related molecules to postulate its likely biological profile, propose a hypothetical mechanism of action, and provide a comprehensive roadmap for its experimental validation. This paper is intended for researchers, scientists, and drug development professionals seeking to explore novel chemical matter in their therapeutic programs.

Deconstructing the Molecule: A Structure-Based Hypothesis of Biological Activity

The structure of this compound suggests several potential avenues for biological activity based on established structure-activity relationships (SAR) of related thiazole-containing compounds.

-

The 2-Phenylthiazole Moiety: The presence of a phenyl group at the 2-position of the thiazole ring is a common feature in many biologically active molecules. This aromatic system can participate in π-π stacking and hydrophobic interactions within protein binding pockets, contributing to target affinity and selectivity.[3]

-

The Trifluoromethylphenyl Group: The trifluoromethyl (CF₃) group is a powerful modulator of pharmacokinetic and pharmacodynamic properties. Its strong electron-withdrawing nature can influence the acidity of nearby protons and alter the molecule's metabolic stability. Furthermore, the CF₃ group often enhances membrane permeability and can engage in specific interactions with biological targets. In many instances, the inclusion of a trifluoromethyl group on a phenyl ring is associated with enhanced anticancer and antimicrobial activities.

-

The Thiazole-5-carboxylate Core: The thiazole ring itself is not merely a linker but an active pharmacophore. The arrangement of nitrogen and sulfur atoms allows for hydrogen bonding and coordination with metal ions in enzyme active sites. The methyl carboxylate group at the 5-position introduces a potential hydrogen bond acceptor and can be a site for metabolic hydrolysis, potentially acting as a prodrug feature.

Based on these structural features, it is plausible that this compound exhibits activity in one or more of the following areas:

-

Anticancer Activity: Many thiazole derivatives have demonstrated potent antiproliferative effects against a variety of cancer cell lines.[4] The mechanism often involves the inhibition of key signaling kinases or other enzymes crucial for cancer cell growth and survival.

-

Antimicrobial Activity: The thiazole scaffold is present in several approved antimicrobial agents. Its derivatives have shown activity against a broad spectrum of bacteria and fungi.[5] A potential mechanism could involve the inhibition of essential microbial enzymes.

-

Anti-inflammatory Activity: Certain thiazole-containing compounds have been investigated for their anti-inflammatory properties, often through the modulation of inflammatory signaling pathways.

Proposed Mechanism of Action: A Hypothetical Model for Further Investigation

Given the prevalence of kinase inhibition as a mechanism for anticancer drugs featuring the 2-phenylthiazole scaffold, we propose a hypothetical mechanism of action centered on the inhibition of a key oncogenic kinase. The trifluoromethylphenyl group could potentially orient the molecule within the ATP-binding pocket of the kinase, while the thiazole core forms critical hydrogen bonds with the hinge region.

To visualize this proposed interaction and the subsequent downstream signaling, the following pathway diagram is presented.

Caption: Proposed mechanism of action via inhibition of a downstream signaling cascade.

Experimental Validation: A Phased Approach to Characterization

A systematic and rigorous experimental plan is essential to validate the hypothesized biological activity and elucidate the precise mechanism of action of this compound. The following phased approach, incorporating self-validating protocols, is recommended.

Phase 1: Initial Screening and Hit Confirmation

The primary objective of this phase is to determine if the compound exhibits any significant biological activity in a relevant context.

Experimental Workflow: Phase 1

Caption: Workflow for the initial screening and hit confirmation phase.

Detailed Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., a panel representing different tumor types) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare a serial dilution of this compound in DMSO and add to the wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Phase 2: Target Identification and Mechanism of Action Studies

Once activity is confirmed, the next phase focuses on identifying the molecular target and elucidating the mechanism of action.

Experimental Workflow: Phase 2

Caption: Workflow for target identification and mechanism of action studies.

Detailed Protocol: In Vitro Kinase Assay (ADP-Glo™ Kinase Assay - Promega)

-

Reaction Setup: In a 96-well plate, combine the purified kinase, the substrate, ATP, and varying concentrations of this compound.

-

Kinase Reaction: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes.

-

Luminescence Reading: Measure the luminescence using a plate reader.

-

Data Analysis: A decrease in luminescence indicates inhibition of the kinase. Calculate the IC₅₀ value from the dose-response curve.

Phase 3: Lead Optimization and In Vivo Efficacy

With a confirmed target and mechanism, the focus shifts to improving the compound's properties and evaluating its efficacy in a preclinical model.

Experimental Workflow: Phase 3

Caption: Workflow for lead optimization and in vivo efficacy studies.

Data Summary and Future Directions

The following table summarizes the key experimental data that should be collected throughout the validation process.

| Parameter | Experiment | Purpose |

| IC₅₀ (Cell Viability) | MTT or CellTiter-Glo Assay | Determine the potency of the compound in inhibiting cell proliferation. |

| IC₅₀ (Kinase Activity) | In Vitro Kinase Assay | Quantify the inhibitory activity against the identified kinase target. |

| Kd | Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) | Measure the binding affinity of the compound to its target. |

| Cellular Target Engagement | CETSA or NanoBRET | Confirm that the compound binds to its target in a cellular context. |

| In Vivo Efficacy (%TGI) | Mouse Xenograft Model | Evaluate the antitumor activity of the compound in a living organism. |

The exploration of this compound represents a promising avenue for the discovery of novel therapeutics. The structured, hypothesis-driven approach outlined in this guide provides a robust framework for its comprehensive biological characterization. Future work should focus on the synthesis of analogues to establish a clear SAR and to optimize the lead compound for improved potency, selectivity, and drug-like properties.

References

-

Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved January 23, 2026, from [Link]

-

Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Retrieved January 23, 2026, from [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2021). ResearchGate. Retrieved January 23, 2026, from [Link]

Sources

An In-Depth Technical Guide to the Mechanism of Action of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate is a synthetic compound featuring a thiazole core, a structure of significant interest in medicinal chemistry. Thiazole-containing molecules, particularly thiazolidinediones (TZDs), are known to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are critical nuclear receptors that regulate gene expression involved in glucose metabolism, lipid metabolism, and inflammation.[2][3] This guide synthesizes the current understanding of the probable mechanism of action for this compound, positing it as a modulator of the PPAR signaling pathway. We will detail the canonical PPAR activation cascade, the self-validating experimental protocols required to confirm this mechanism, and the scientific rationale underpinning these methodologies.

Introduction: The PPAR Family as a Therapeutic Target

Peroxisome Proliferator-Activated Receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[4] They are essential regulators of energy homeostasis and inflammation. There are three main subtypes, or isotypes, of PPARs:

-

PPARα (alpha): Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and kidney. Its activation generally leads to decreased triglyceride levels. Fibrate drugs are a class of PPARα agonists.[1]

-

PPARγ (gamma): Highly expressed in adipose tissue, it is a master regulator of adipogenesis (fat cell differentiation).[2] Its activation enhances insulin sensitivity, making it a key target for treating type 2 diabetes.[5][6] The thiazolidinedione (TZD) class of drugs, such as Rosiglitazone and Pioglitazone, are potent PPARγ agonists.[1][6]

-

PPARβ/δ (beta/delta): Expressed ubiquitously, it is involved in fatty acid oxidation, particularly in skeletal muscle.

Given that the thiazole scaffold is a core component of potent PPARγ agonists like TZDs, it is scientifically logical to hypothesize that this compound exerts its biological effects through a similar mechanism.[5] The subsequent sections will detail this proposed mechanism and the experimental framework for its validation.

Proposed Mechanism of Action: PPAR Agonism

The central hypothesis is that this compound functions as a PPAR agonist. The mechanism unfolds through a series of molecular events that translate a ligand-binding event into a change in gene expression.

-

Ligand Binding: The compound enters the cell and translocates to the nucleus, where it binds directly to the Ligand Binding Domain (LBD) of a PPAR isotype. The lipophilic nature of the trifluoromethylphenyl group likely facilitates interaction with the hydrophobic binding pocket of the receptor.

-

Conformational Change & Heterodimerization: Ligand binding induces a conformational change in the PPAR protein. This new conformation promotes the dissociation of co-repressor proteins and facilitates the formation of a heterodimer with another nuclear receptor, the Retinoid X Receptor (RXR).

-

DNA Binding: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.

-

Recruitment of Co-activators & Transcriptional Activation: The activated complex recruits a suite of co-activator proteins. This multi-protein complex then interacts with the general transcriptional machinery, leading to the initiation of transcription and subsequent translation of PPAR target genes. These genes are involved in critical metabolic processes, including glucose uptake, lipid storage, and fatty acid metabolism.[2]

This proposed signaling cascade is visualized in the diagram below.

Caption: Canonical PPAR signaling pathway initiated by ligand binding.

Experimental Validation: A Self-Validating Workflow

To rigorously test the hypothesis of PPAR agonism, a multi-step experimental approach is required. Each step provides a piece of evidence that, when combined, creates a self-validating system confirming both direct binding and functional cellular activity.

Step 1: Confirming Direct Receptor Binding

The first and most crucial step is to demonstrate a direct physical interaction between the compound and the PPAR protein. Competitive radioligand binding assays are the gold standard for this purpose due to their high sensitivity and robustness.[7][8]

Causality: This experiment directly addresses the question: "Does the compound bind to the receptor?" Without direct binding, any observed downstream effects could be off-target.

Protocol: Competitive Radioligand Binding Assay

-

Preparation: Recombinantly express and purify the Ligand Binding Domain (LBD) of the human PPAR isotype of interest (e.g., PPARγ).[9]

-

Incubation: In a multi-well plate, incubate the purified PPAR-LBD with a fixed concentration of a known high-affinity radiolabeled ligand (e.g., [³H]-Rosiglitazone for PPARγ).

-

Competition: Add increasing concentrations of the unlabeled test compound, this compound, to the wells.[7]

-

Equilibration: Allow the reaction to reach binding equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This is typically achieved via rapid filtration through a glass fiber filter that traps the larger protein-ligand complexes.

-

Quantification: Measure the amount of radioactivity trapped on the filter using a scintillation counter.

-

Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. This will generate a competition curve from which the IC50 (the concentration of test compound that displaces 50% of the radioligand) can be calculated. The IC50 is then used to determine the binding affinity (Ki) of the test compound.[8][10]

Step 2: Demonstrating Functional Transcriptional Activation

After confirming binding, the next logical step is to determine if this binding event leads to the functional outcome of transcriptional activation. The luciferase reporter gene assay is a widely used and highly effective method for this purpose.[11][12]

Causality: This experiment answers the question: "Does the binding event turn on gene expression?" It links the physical interaction to a biological function.

Protocol: PPAR Luciferase Reporter Assay

-

Cell Culture: Culture a suitable mammalian cell line (e.g., HEK293 or COS-7) that is easily transfectable.[13]

-

Transfection: Co-transfect the cells with two plasmids:

-

An expression vector containing the full-length coding sequence for the human PPAR isotype.

-

A reporter vector containing the firefly luciferase gene under the control of a promoter with multiple PPREs. A second reporter (e.g., Renilla luciferase) driven by a constitutive promoter is often included as a control for transfection efficiency.[13]

-

-

Treatment: After allowing the cells to express the plasmids (typically 24 hours), treat them with various concentrations of this compound. Include a vehicle control (e.g., DMSO) and a known PPAR agonist (e.g., Rosiglitazone) as a positive control.[12]

-

Incubation: Incubate the cells for another 18-24 hours to allow for transcriptional activation and luciferase protein accumulation.

-

Lysis & Measurement: Lyse the cells and measure the activity of both firefly and Renilla luciferase using a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for variability in cell number and transfection efficiency.[13] Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and calculate the EC50 (the concentration that produces 50% of the maximal response).

The workflow for validating a potential PPAR agonist is summarized in the diagram below.

Sources

- 1. PPAR agonist - Wikipedia [en.wikipedia.org]

- 2. The Journey of Thiazolidinediones as Modulators of PPARs for the Management of Diabetes: A Current Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 5. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Re-highlighting the action of PPARγ in... | F1000Research [f1000research.com]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. researchgate.net [researchgate.net]

- 10. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 11. Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health [mdpi.com]

- 12. korambiotech.com [korambiotech.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of specific pharmacophores can profoundly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. The thiazole ring is a privileged heterocyclic scaffold found in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its relative stability.[1] When coupled with a trifluoromethylphenyl moiety—a group known to enhance metabolic stability and receptor binding affinity by modifying lipophilicity and electronic properties—the resulting compound becomes a high-value target for screening libraries and lead optimization efforts.

This document provides a comprehensive, field-proven guide to the synthesis of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate , a key building block for more complex pharmaceutical agents. Our approach is grounded in the classic Hantzsch thiazole synthesis, a robust and reliable method for constructing the thiazole core.[2][3] We will detail not only the final condensation step but also the requisite preparations of the key precursors, providing a complete workflow from common starting materials. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the protocol effectively.

Overall Synthetic Strategy

The synthesis is structured as a three-part process. First, the necessary thioamide precursor, 3-(trifluoromethyl)benzothioamide , is prepared from its corresponding amide via thionation. Second, the α-halo-β-ketoester, Methyl 2-chloro-3-oxopropanoate , is synthesized. Finally, these two intermediates are condensed via the Hantzsch reaction to yield the target molecule.

Caption: Overall Synthetic Workflow.

Reaction Mechanism: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of heterocyclic chemistry.[4] Its reliability stems from a thermodynamically favorable cascade of reactions. The mechanism proceeds as follows:

-

Nucleophilic Attack: The sulfur atom of the thioamide, being a soft and potent nucleophile, attacks the electrophilic carbon bearing the chlorine atom on the α-halo-β-ketoester. This forms a thioimino ester intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the intermediate then performs a nucleophilic attack on the ketone carbonyl carbon. This step forms the five-membered ring, creating a hydroxylated thiazoline intermediate.

-

Dehydration: The final step is an acid- or base-catalyzed dehydration of the thiazoline intermediate. The elimination of a water molecule results in the formation of a double bond, leading to the stable, aromatic thiazole ring.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Lawesson's reagent and thionyl chloride are corrosive and react with moisture; handle with care.

Part 1: Synthesis of 3-(Trifluoromethyl)benzothioamide

This protocol describes the conversion of an amide to a thioamide using Lawesson's reagent, a standard and effective thionating agent.[5][6] The choice of an anhydrous, high-boiling solvent like toluene is critical to drive the reaction to completion.

Materials:

-

3-(Trifluoromethyl)benzamide

-

Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-(trifluoromethyl)benzamide (1.0 eq).

-

Add anhydrous toluene to create a suspension (approx. 0.2 M concentration).

-

Add Lawesson's reagent (0.55 eq) to the suspension. Note: While 0.5 eq is stoichiometric, a slight excess ensures complete conversion.

-

Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The product will be more nonpolar than the starting amide.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ to quench any unreacted Lawesson's reagent.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain a crude solid.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to yield the pure thioamide as a yellow solid.

Part 2: Synthesis of Methyl 2-chloro-3-oxopropanoate

This protocol is adapted from established methods for the synthesis of related α-chloro-β-ketoesters.[7] It involves the direct chlorination of methyl acetoacetate using thionyl chloride. This method is efficient but requires careful temperature control to prevent side reactions.

Materials:

-

Methyl acetoacetate (methyl 3-oxobutanoate)

-

Thionyl chloride (SOCl₂)

-

Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

-

In a three-necked flask fitted with a dropping funnel, a reflux condenser, and a thermometer, place methyl acetoacetate (1.0 eq).

-

Add the anhydrous solvent (e.g., Toluene) to dissolve the starting material.

-

Cool the flask in an ice bath to 0-5 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The addition of SOCl₂ leads to the in-situ formation of the enol, which is then chlorinated.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and then heat to a gentle reflux (approx. 75-85 °C for toluene) for 5-7 hours. The reaction releases HCl and SO₂ gas, which should be vented through a scrubber.

-

Monitor the reaction by TLC or ¹H NMR.

-

Upon completion, cool the reaction mixture. Carefully remove the solvent and excess thionyl chloride under reduced pressure.

-

The resulting crude oil is purified by vacuum distillation to yield methyl 2-chloro-3-oxopropanoate as a colorless to pale yellow liquid.

Part 3: Synthesis of this compound

This is the final condensation step. Ethanol is a common and effective solvent for Hantzsch syntheses as it readily dissolves the precursors and the resulting hydrohalide salt intermediate. The reaction is typically driven to completion by heating.

Reagents & Materials Summary:

| Reagent | M.W. ( g/mol ) | Molar Eq. | Amount (mmol) | Mass/Volume |

| 3-(Trifluoromethyl)benzothioamide | 205.21 | 1.0 | 10 | 2.05 g |

| Methyl 2-chloro-3-oxopropanoate | 150.55 | 1.1 | 11 | 1.66 g |

| Ethanol (anhydrous) | - | - | - | 50 mL |

| Saturated aqueous NaHCO₃ | - | - | - | As needed |

| Ethyl Acetate | - | - | - | As needed |

| Anhydrous MgSO₄ | - | - | - | As needed |

Procedure:

-

Dissolve 3-(trifluoromethyl)benzothioamide (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

-

Add methyl 2-chloro-3-oxopropanoate (1.1 eq) to the solution. A slight excess of the electrophile ensures full consumption of the more valuable thioamide.

-

Heat the reaction mixture to reflux (approx. 78 °C) for 6-12 hours. Monitor the formation of the product by TLC.

-

After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dissolve the residue in ethyl acetate and water.

-

Carefully neutralize the mixture by adding saturated aqueous NaHCO₃ solution until effervescence ceases. This deprotonates the thiazolium intermediate and neutralizes the HCl byproduct.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product is purified by flash column chromatography on silica gel (eluting with a hexanes/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.

Predicted Product Characterization

| Property | Predicted Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₁₂H₈F₃NO₂S |

| Molecular Weight | 287.26 g/mol |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.25 (s, 1H, Ar-H), 8.18 (d, 1H, Ar-H), 8.15 (s, 1H, Thiazole-H), 7.80 (d, 1H, Ar-H), 7.65 (t, 1H, Ar-H), 3.95 (s, 3H, -OCH₃). Aromatic signals are approximate for the CF₃-substituted phenyl ring. |

| ¹³C NMR (101 MHz, CDCl₃) | δ 168.1 (C=O, ester), 162.0 (C, thiazole C2), 145.0 (C, thiazole C5), 132.5 (C, Ar), 131.5 (q, J ≈ 33 Hz, C-CF₃), 130.0 (CH, Ar), 129.5 (CH, Ar), 126.0 (CH, Ar), 124.0 (q, J ≈ 272 Hz, CF₃), 123.5 (CH, Ar), 120.0 (C, thiazole C4), 52.5 (-OCH₃). |

| Mass Spec (ESI+) | m/z 288.03 [M+H]⁺, 310.01 [M+Na]⁺ |

References

- CN113698315A - Synthetic method of 2-trifluoromethyl benzamide - Google P

-

Synthesis of 3-(TRIFLUOROMETHYL)BENZOYLACETONITRILE - PrepChem.com. (URL: [Link])

-

Thioamide synthesis by thionation - Organic Chemistry Portal. (URL: [Link])

- WO1992007820A1 - Process for preparing 3-trifluoromethyl benzyl chloride - Google P

-

is then added dropwise over 2 min to the suspension by temporarily removing the glass stopper. - Organic Syntheses Procedure. (URL: [Link])

-

A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis - MDPI. (URL: [Link])

-

4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid - PubChem. (URL: [Link])

- CN102875378A - Synthetic method of methyl chloroacetate - Google P

-

1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl) - ResearchGate. (URL: [Link])

-

Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - MDPI. (URL: [Link])

-

Synthesis and rearrangement of a bridged thioamide - The Royal Society of Chemistry. (URL: [Link])

- CN103833550A - Preparation method for organic intermediate 2-chloroacetoacetic acid ethyl ester - Google P

-

Hantzsch thiazole synthesis - ResearchGate. (URL: [Link])

-

Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl) - VIBGYOR. (URL: [Link])

-

Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides - PMC - NIH. (URL: [Link])

-

Hantzsch Thiazole Synthesis 2010 | PDF | Chemical Reactions | Ketone - Scribd. (URL: [Link])

-

9-([1-{(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl}-1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment - VIBGYOR ePress. (URL: [Link])

- WO 2011/108001 A2 - Googleapis.com. (URL: )

-

Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC - NIH. (URL: [Link])

-

Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review - bepls. (URL: [Link])

Sources

- 1. op.niscair.res.in [op.niscair.res.in]

- 2. researchgate.net [researchgate.net]

- 3. bepls.com [bepls.com]

- 4. scribd.com [scribd.com]

- 5. Thioamide synthesis by thionation [organic-chemistry.org]

- 6. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103833550A - Preparation method for organic intermediate 2-chloroacetoacetic acid ethyl ester - Google Patents [patents.google.com]

- 8. 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid | C12H8F3NO2S | CID 1483671 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

"Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate" spectroscopic data (NMR, IR, MS)

An Application Guide to the Spectroscopic Characterization of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound featuring a trifluoromethyl-substituted phenyl ring attached to a thiazole core, which is further functionalized with a methyl ester. Thiazole derivatives are a significant class of compounds in medicinal chemistry and drug development, known to exhibit a wide range of biological activities.[1][2] The precise structural elucidation of such molecules is a critical step in research and development, ensuring purity, confirming identity, and providing a basis for understanding structure-activity relationships.

This application note provides a comprehensive guide to the spectroscopic analysis of this compound. We will delve into the principles and detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the interpretation of the resulting data are explained to provide researchers, scientists, and drug development professionals with a practical and authoritative resource.

Molecular Structure and Spectroscopic Overview

A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data. The key structural features include the aromatic protons of the phenyl ring, the lone proton on the thiazole ring, and the protons of the methyl ester. The carbon skeleton presents a variety of environments, from the sp² carbons of the aromatic and heterocyclic rings to the sp³ carbon of the methyl group and the carbonyl carbon of the ester.

Caption: Molecular Structure of the Target Compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this molecule, ¹H and ¹³C NMR are essential for confirming the arrangement of the phenyl and thiazole rings and the methyl ester group.

¹H NMR Spectroscopy: Probing the Proton Environment

¹H NMR provides a map of the hydrogen atoms within the molecule, revealing their chemical environment and proximity to other protons.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be used for less soluble compounds.

-

Instrument Setup: The analysis is typically performed on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

-

Data Acquisition: Acquire the Free Induction Decay (FID) over 16 to 64 scans to ensure a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Workflow for ¹H NMR Spectroscopic Analysis.

Data Interpretation: Expected ¹H NMR Spectrum

The chemical shifts of protons in thiazole rings are typically observed in the aromatic region, often between 7.27 and 8.77 ppm.[3] The protons on the phenyl ring will exhibit shifts influenced by the electron-withdrawing trifluoromethyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.45 | s | 1H | H-4 (Thiazole) | The thiazole proton is a singlet and is deshielded by the adjacent sulfur and nitrogen atoms and the ester group. |

| ~ 8.20 | s | 1H | H-2' (Phenyl) | Aromatic proton ortho to the thiazole linkage, deshielded by the CF₃ group. |

| ~ 8.15 | d | 1H | H-6' (Phenyl) | Aromatic proton ortho to the thiazole linkage, shows doublet coupling with H-5'. |

| ~ 7.70 | d | 1H | H-4' (Phenyl) | Aromatic proton meta to the thiazole linkage, shows doublet coupling with H-5'. |

| ~ 7.60 | t | 1H | H-5' (Phenyl) | Aromatic proton meta to the thiazole linkage, shows triplet coupling with H-4' and H-6'. |

| ~ 3.95 | s | 3H | -OCH₃ (Ester) | Singlet for the three equivalent methyl protons of the ester group. |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary depending on solvent and experimental conditions.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule.

Experimental Protocol: ¹³C NMR

The protocol is similar to that for ¹H NMR, but with modified acquisition parameters. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to a series of singlets, one for each unique carbon environment.

Data Interpretation: Expected ¹³C NMR Spectrum

The presence of the trifluoromethyl group will be evident through the C-F coupling, which can result in a quartet for the CF₃ carbon and the carbon to which it is attached.[4]

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 168-170 | C=O (Ester) | Carbonyl carbon of the ester group, typically found in this downfield region. |

| ~ 160-165 | C-2 (Thiazole) | Carbon atom in the thiazole ring attached to the phenyl group and flanked by S and N. |

| ~ 145-150 | C-5 (Thiazole) | Carbon atom in the thiazole ring attached to the ester group. |

| ~ 130-135 | C-1' & C-3' (Phenyl) | Aromatic quaternary carbons, with C-3' showing a quartet due to coupling with the fluorine atoms of the CF₃ group. |

| ~ 122-130 | C-2', C-4', C-5', C-6' (Phenyl) | Aromatic CH carbons of the phenyl ring. |

| ~ 125 (q, ¹JCF ≈ 270 Hz) | -CF₃ | Carbon of the trifluoromethyl group, appearing as a quartet with a large coupling constant.[4] |

| ~ 120-125 | C-4 (Thiazole) | Carbon atom in the thiazole ring bearing a proton. |

| ~ 52-55 | -OCH₃ (Ester) | Methyl carbon of the ester group. |

Note: Predicted values are based on standard chemical shift tables and data from similar structures. The 'q' indicates a quartet multiplicity.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: The spectrum can be obtained using either the KBr (potassium bromide) pellet method or Attenuated Total Reflectance (ATR). For ATR, a small amount of the solid sample is placed directly on the crystal.

-

Background Scan: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded.

-

Sample Scan: The sample is scanned, typically over a range of 4000 to 400 cm⁻¹.

-

Data Processing: The sample spectrum is ratioed against the background to produce the final transmittance or absorbance spectrum.

Caption: Workflow for IR Spectroscopic Analysis.

Data Interpretation: Expected IR Spectrum

The IR spectrum will provide clear evidence for the key functional groups.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~ 3100-3000 | C-H stretch | Aromatic (Phenyl & Thiazole) |

| ~ 2960-2850 | C-H stretch | Aliphatic (-OCH₃) |

| ~ 1720-1740 | C=O stretch | Ester |

| ~ 1600, 1480 | C=C stretch | Aromatic Ring |

| ~ 1550-1450 | C=N stretch | Thiazole Ring |

| ~ 1300-1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| ~ 1250-1000 | C-O stretch | Ester |

Note: Characteristic absorption ranges are from standard IR correlation tables.[5] The strong carbonyl stretch and the C-F stretches are particularly diagnostic for this molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

Experimental Protocol: MS

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Ionization: Electrospray ionization (ESI) is a common soft ionization technique for this type of molecule, which typically produces the protonated molecular ion [M+H]⁺.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of ions at each m/z value is recorded to generate the mass spectrum.

Caption: Workflow for Mass Spectrometric Analysis.

Data Interpretation: Expected Mass Spectrum

The molecular formula of the compound is C₁₂H₈F₃NO₂S.

-

Molecular Weight: 301.26 g/mol

-

Exact Mass: 301.0255

Expected Peaks:

| m/z | Ion | Rationale |

| 302.0333 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight. |

| 270.0434 | [M-OCH₃]⁺ | Loss of the methoxy radical from the ester group. |

| 242.0485 | [M-COOCH₃]⁺ | Loss of the entire carbomethoxy group. |

The presence of the [M+H]⁺ peak at the calculated m/z value provides strong confirmation of the compound's identity and elemental composition. Further fragmentation analysis (MS/MS) could be performed to confirm the connectivity of the different structural units.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR confirm the specific arrangement of atoms and the carbon-hydrogen framework. IR spectroscopy validates the presence of key functional groups such as the ester and trifluoromethyl moieties. Finally, mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques form a self-validating system essential for quality control, structural confirmation, and advancing research in fields that utilize such specialized heterocyclic compounds.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). d4ob01725k1.pdf. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate. PMC. Retrieved from [Link]

-

ResearchGate. (n.d.). Thiazoles: iii. Infrared spectra of methylthiazoles. Retrieved from [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-2-(3-(trifluoromethyl)phenyl)-1,3-thiazole-5-carboxylic acid. Retrieved from [Link]

- Google Patents. (n.d.). US5880288A - Process for the preparation of 2-methylthiazole-5-carboxylates.

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

-

mzCloud. (2017). 2-(Methylthio)-5-[({2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}methyl)thio]. Retrieved from [Link]

-

Sci-Hub. (n.d.). Synthesis and Biological Activity of Novel 2‐Methyl‐4‐trifluoromethyl‐thiazole‐5‐carboxamide Derivatives. Retrieved from [Link]

-

ACS Publications. (n.d.). Light-Mediated g‑C3N4‑Catalyzed Anti-Markovnikov Hydroarylation of Enamides: Direct Access to β‑Arylethylamine with Nematicidal Activity. Retrieved from [Link]

-

National Institutes of Health. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. PMC. Retrieved from [Link]

-

ChemBK. (n.d.). 4-Methyl-2-(3-(trifluoromethy)phenyl)thiazole-5-carboxylic acid. Retrieved from [Link]

-

International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Spectroscopic Characterization, and DFT Studies of Novel Thiazole Derivatives: Molecular Docking and Optical Properties Investigation. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Retrieved from [Link]

-

PubMed Central. (n.d.). Synthesis, Characterization and In Vitro Evaluation of Novel 5-Ene-thiazolo[3,2-b][6][7][8]triazole-6(5H)-ones as Possible Anticancer Agents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2-Methyl-4-trifluoromethyl-1,3-thiazole-5-carboxylic acid. PMC. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mjas.analis.com.my [mjas.analis.com.my]

- 4. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Studies of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

A Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive guide for the preclinical in vivo evaluation of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, a novel small molecule with potential therapeutic applications. Given the limited specific data on this compound, this guide synthesizes established principles of preclinical drug development with known biological activities of structurally related thiazole derivatives. The protocols and methodologies outlined herein are designed to be a robust starting point for researchers, enabling a systematic and scientifically rigorous investigation into the compound's pharmacokinetic profile, tolerability, and efficacy in relevant animal models. This guide emphasizes ethical considerations in animal research, adherence to Good Laboratory Practices (GLP), and the importance of transparent reporting.

Scientific Background and Rationale

This compound belongs to the broad class of thiazole-containing heterocyclic compounds. Thiazole moieties are prevalent in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects[1]. The presence of a trifluoromethylphenyl group can enhance metabolic stability and cell permeability, making this compound an interesting candidate for drug development.

Postulated Mechanism of Action

While the specific molecular targets of this compound are yet to be elucidated, the structural motifs suggest potential interactions with key signaling pathways implicated in cancer and metabolic diseases.

-

PI3K/Akt/mTOR Pathway: Many heterocyclic compounds, including some thiazole derivatives, have been shown to inhibit the PI3K/Akt/mTOR signaling cascade. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers and metabolic disorders[2][3]. The trifluoromethylphenyl moiety may contribute to the binding affinity for the kinase domain of PI3K or mTOR.

-

VEGFR-2 Signaling: The vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis[4][5]. Inhibition of VEGFR-2 signaling is a validated anti-cancer strategy. The thiazole core can act as a scaffold for designing kinase inhibitors, and it is plausible that this compound could interfere with VEGFR-2 activation.

Figure 1: Postulated signaling pathways targeted by thiazole derivatives.

Preclinical Development Workflow

A structured approach is essential for the in vivo characterization of a novel compound. The following workflow outlines the key stages, from initial formulation to efficacy studies.

Figure 2: A streamlined workflow for preclinical in vivo studies.

Formulation Development for Oral Administration

Many novel heterocyclic compounds exhibit poor aqueous solubility, which can limit their oral bioavailability. Therefore, developing a suitable formulation is a critical first step.

Excipient Screening

A preliminary screening of common pharmaceutical excipients is recommended to identify a suitable vehicle for solubilizing this compound.

| Vehicle Composition | Ratio (v/v/v/v) | Notes |

| DMSO / PEG300 / Tween 80 / Saline | 10 / 40 / 5 / 45 | A common starting formulation for many poorly soluble compounds[6]. |

| DMSO / PEG300 / Tween 80 / ddH₂O | 10 / 40 / 5 / 45 | An alternative to saline, particularly if precipitation is observed. |

| DMSO / Corn Oil | 10 / 90 | Suitable for lipophilic compounds and can improve oral absorption[6]. |

| 20% HP-β-Cyclodextrin in Saline | - | Cyclodextrins can form inclusion complexes to enhance solubility[7]. |

Protocol: Formulation Preparation

-

Stock Solution: Prepare a concentrated stock solution of the compound in 100% DMSO (e.g., 50 mg/mL).

-

Vehicle Preparation: In a sterile tube, combine the vehicle components in the desired ratio (e.g., for the DMSO/PEG300/Tween 80/Saline formulation, add PEG300, then Tween 80, and finally saline).

-

Final Formulation: While vortexing the vehicle, slowly add the required volume of the DMSO stock solution to achieve the final desired concentration.

-

Observation: Observe the final formulation for any signs of precipitation. If the solution is not clear, gentle heating (to no more than 40°C) or sonication may be employed. A stable, clear solution or a fine, homogenous suspension is required for accurate dosing.

Dose-Range Finding and Maximum Tolerated Dose (MTD) Studies

The primary objective of this initial in vivo study is to determine the tolerability of the compound and to identify the maximum tolerated dose (MTD).

Study Design

-

Animal Model: C57BL/6 or BALB/c mice (female, 6-8 weeks old).

-

Group Size: 3-5 mice per group.

-

Route of Administration: Oral gavage (PO) or intraperitoneal (IP) injection.

-

Dose Escalation: A modified Fibonacci dose escalation scheme is often employed, starting with a low dose (e.g., 10 mg/kg) and escalating in subsequent cohorts (e.g., 20, 40, 80 mg/kg).

-

Observation Period: Animals should be monitored for clinical signs of toxicity for at least 7 days post-dosing.

Protocol: MTD Determination

-

Animal Acclimation: Allow animals to acclimate to the facility for at least one week prior to the study.

-

Dosing: Administer the compound at the designated dose level to each cohort.

-

Clinical Observations: Monitor animals twice daily for any signs of toxicity, including changes in weight, activity, posture, and grooming.

-

Body Weight: Record the body weight of each animal daily. A weight loss of more than 15-20% is generally considered a sign of significant toxicity.

-

Endpoint: The MTD is typically defined as the highest dose that does not result in mortality, significant clinical signs of toxicity, or a body weight loss of more than 15-20%.

Pharmacokinetic (PK) Studies

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Study Design

-

Animal Model: C57BL/6 or BALB/c mice (female, 6-8 weeks old).

-

Group Size: 3-5 mice per time point.

-

Dose: A single dose at or below the MTD.

-

Route of Administration: Oral gavage (PO) and intravenous (IV) for bioavailability determination.

-

Sampling Time Points: A typical schedule for oral administration includes pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

Protocol: Blood Collection for PK Analysis

-

Administration: Dose the animals as per the study design.

-

Blood Sampling: At each time point, collect approximately 50-100 µL of blood via submandibular or saphenous vein puncture into tubes containing an anticoagulant (e.g., K2EDTA).

-

Plasma Preparation: Centrifuge the blood samples (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma.

-

Sample Storage: Store the plasma samples at -80°C until analysis by LC-MS/MS.

Data Analysis and Typical Parameters

Pharmacokinetic parameters are calculated using non-compartmental analysis.

| Parameter | Description | Typical Range for Small Molecules in Mice (Oral) |

| Cmax | Maximum plasma concentration | Varies widely depending on dose and bioavailability |

| Tmax | Time to reach Cmax | 0.5 - 2 hours |

| AUC | Area under the plasma concentration-time curve | Varies widely |

| t₁/₂ | Elimination half-life | 1 - 8 hours |

| F% | Bioavailability | Highly variable (poor to excellent) |

Note: These are general ranges and will be highly dependent on the specific compound's properties.

Pharmacodynamic (PD) and Efficacy Studies

Once the PK profile is established, efficacy studies can be designed to assess the biological activity of the compound in a relevant disease model.

Selection of Animal Models

-

Oncology:

-

Xenograft Models: Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer) are implanted subcutaneously or orthotopically into immunodeficient mice (e.g., nude or SCID mice).

-

Syngeneic Models: Murine cancer cell lines are implanted into immunocompetent mice of the same strain, allowing for the study of interactions with the immune system.

-

-

Metabolic Diseases:

-

Diet-Induced Obesity (DIO) Models: Mice are fed a high-fat diet to induce obesity, insulin resistance, and other metabolic dysfunctions.

-

Genetic Models: Mice with genetic mutations that predispose them to metabolic diseases (e.g., db/db or ob/ob mice for type 2 diabetes).

-

Protocol: General Efficacy Study

-

Model Establishment: Induce the disease model in the selected animals.

-

Randomization: Once the disease is established (e.g., tumors reach a certain size), randomize the animals into treatment and vehicle control groups.

-

Treatment: Administer the compound at one or more dose levels, typically once or twice daily, for a defined period (e.g., 2-4 weeks).

-

Efficacy Endpoints:

-

Oncology: Measure tumor volume regularly (e.g., twice a week). At the end of the study, excise and weigh the tumors.

-

Metabolic Diseases: Monitor body weight, food intake, blood glucose levels, and insulin tolerance.

-

-

Tissue Collection: At the end of the study, collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting, immunohistochemistry) to assess target engagement and pharmacodynamic effects.

Ethical Considerations and Reporting

All animal experiments must be conducted in accordance with institutional guidelines and with approval from the Institutional Animal Care and Use Committee (IACUC). The principles of the 3Rs (Replacement, Reduction, and Refinement) should be strictly followed. For transparent and comprehensive reporting of in vivo experiments, adherence to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines is strongly recommended[8].

References

- Berman, J., et al. (1997). Pharmacokinetics and biodistribution of a new anthrapyrazole drug, losoxantrone (CI-941), in the rat. Cancer Chemotherapy and Pharmacology, 40(4), 307-313.

- Christensen, S. D., et al. (2009). Quality of plasma sampled by different methods for multiple blood sampling in mice.

- Golde, W. T., et al. (2005). A rapid, simple, and humane method for submandibular bleeding of mice using a lancet. Lab Animal, 34(9), 39-43.

- Hem, A., et al. (1998). Saphenous vein puncture for blood sampling of the mouse, rat, hamster, gerbil, guinea pig, ferret and mink.

- Janku, F., et al. (2018). PI3K/AKT/mTOR inhibitors in patients with breast cancer.

- Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins. 1. Drug solubilization and stabilization. Journal of Pharmaceutical Sciences, 85(10), 1017-1025.

- Melincovici, C. S., et al. (2018). VEGF/VEGFR signaling pathway in tumor angiogenesis and inhibition. Journal of Cellular and Molecular Medicine, 22(5), 2487-2496.

- Mishra, R., et al. (2022). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Journal of Heterocyclic Chemistry, 59(1), 5-30.

- Pouton, C. W. (2006). Formulation of poorly water-soluble drugs for oral administration: physicochemical and physiological issues and the lipid formulation classification system. European Journal of Pharmaceutical Sciences, 29(3-4), 278-287.

- Reddy, A. K., et al. (2012). Fast pharmacokinetics: a rapid and efficient way to assess the pharmacokinetic properties of new chemical entities. Journal of Pharmacological and Toxicological Methods, 65(2), 79-85.

- Thorpe, L. M., et al. (2015). PI3K/AKT/mTOR pathway and its role in cancer therapeutics: are we making headway?. Cancers, 7(3), 1761-1778.

- Weis, S. M., & Cheresh, D. A. (2011). Tumor angiogenesis: molecular pathways and therapeutic targets.

-

Virginia Tech IACUC. (2017). SOP: Mouse Oral Gavage. Retrieved from [Link]

-

UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. Retrieved from [Link]

-

NC3Rs. (n.d.). Blood sampling: Mouse. Retrieved from [Link]

-

protocols.io. (2023). Mouse tissue collection. Retrieved from [Link]

- Aban, I. B., & George, B. (2015). Statistical considerations for preclinical studies. Methods in Molecular Biology, 1250, 27-40.

-

ResearchGate. (2021). 5% DMSO, 95% PEG300 for oral gavage in mice?. Retrieved from [Link]

-

ResearchGate. (2025). What is the recommended solvent formulation for OGT2115 in mice (oral gavage or IP)?. Retrieved from [Link]

- Mehenni, L., et al. (2018). Preparation and Characterization of Spherical Amorphous Solid Dispersion with Amphotericin B. Pharmaceutics, 10(4), 235.

- Singh, P., et al. (2022). Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades. ACS Omega, 7(28), 24653-24669.

- Zhang, T., & Novick, S. (2025). Strategy for Designing In Vivo Dose-Response Comparison Studies.

- Gad, S. C. (2014). Statistical analysis of dose-response data. In Handbook of Pharmaceutical Excipients (pp. 1-25). Pharmaceutical Press.

- Guo, Q. (2015). Statistical analysis of pharmacokinetic data: bioequivalence study.

- Percie du Sert, N., et al. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.

Sources

- 1. Strategy for Designing In Vivo Dose-Response Comparison Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. credevo.com [credevo.com]

- 4. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neuron-eranet.eu [neuron-eranet.eu]

- 6. researchgate.net [researchgate.net]

- 7. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes & Protocols for the Formulation of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate

Abstract

This document provides a comprehensive guide for the formulation of Methyl 2-(3-(trifluoromethyl)phenyl)thiazole-5-carboxylate, a novel small molecule with potential therapeutic applications. Given its predicted physicochemical properties, primarily high lipophilicity and low aqueous solubility, this guide offers a systematic approach to developing suitable formulations for both in vitro and in vivo experimental settings. The protocols detailed herein are designed to ensure compound stability, maximize bioavailability, and generate reproducible experimental outcomes. This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of this and similar thiazole-based compounds.

Introduction and Physicochemical Rationale

This compound belongs to the thiazole class of heterocyclic compounds. Thiazole moieties are prevalent in a number of clinically approved drugs and are known to be key pharmacophores in agents with a wide range of biological activities, including anticancer and antimicrobial effects[1][2]. The presence of a trifluoromethyl (CF3) group on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity, which can lead to improved cell membrane permeability and target engagement[3].